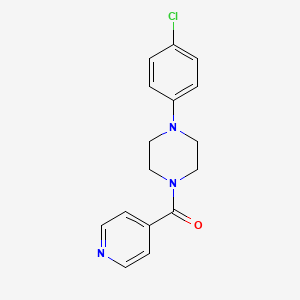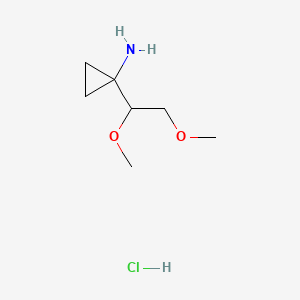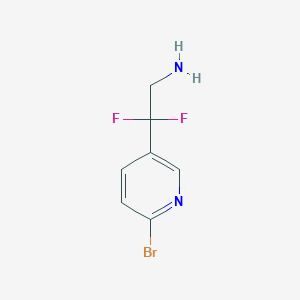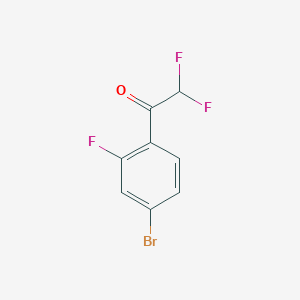![molecular formula C5H10ClN5 B13560270 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H9N5·HCl It is known for its unique structure, which includes an azetidine ring and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of azetidine-3-methanol and sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of azetidine-3-carboxylic acid derivatives.
Reduction: Formation of azetidine-3-methanol derivatives.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
科学的研究の応用
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Uniqueness
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of an azetidine ring and a tetrazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C5H10ClN5 |
|---|---|
分子量 |
175.62 g/mol |
IUPAC名 |
5-(azetidin-3-ylmethyl)-2H-tetrazole;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c1(4-2-6-3-4)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
InChIキー |
MMRSFVOOPOGZHA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CC2=NNN=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)



![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)


